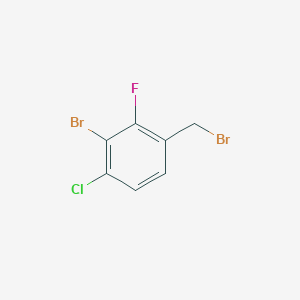

2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene, also known as 2-B4-1-Cl-3-F, is a compound belonging to the class of organobromine compounds. It is a colorless liquid with a boiling point of 171°C and a melting point of -25°C. It is soluble in water, ethanol and other organic solvents. It is a useful intermediate in the synthesis of other organic compounds, and has a wide range of applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene can be synthesized from related compounds through processes involving diazotization, bromination, and radical bromination, as indicated in studies on similar fluorobenzene derivatives. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine using these methods, and factors like raw material rate, reaction time, and temperature were found to be significant (Guo, 2009).

Similarly, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene involved a four-step reaction starting with p-xylene. This process included nitration, reduction, diazotization, and bromination, highlighting the complex chemical pathways required for such compounds (Song, 2007).

Application in Fluorination Studies

- In electrochemical fluorination studies, compounds like 2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene can play a role. For example, the fluorination of halobenzenes in Et4NF · m HF was studied to understand the formation mechanism of difluorobenzene, which may have implications for the understanding of reactions involving fluorobenzene derivatives (Horio et al., 1996).

Involvement in Organic Chemistry Reactions

- Bromomethylation of aromatic hydrocarbons like toluene and ethylbenzene produces high yields of mono(bromomethyl) derivatives. This suggests that 2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene could be involved in similar bromomethylation reactions, contributing to the production of various bromomethyl derivatives (Nazarov & Semenovsky, 1958).

Use in Advanced Synthesis Techniques

- The compound may also be relevant in more advanced synthesis techniques, such as regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, which is a critical step in the synthesis of certain organic compounds (Mongin & Schlosser, 1996).

Eigenschaften

IUPAC Name |

3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLHPQDISRRVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2579192.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2579199.png)

![2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2579202.png)

![5,6-dichloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N,2-dimethylpyridine-3-carboxamide](/img/structure/B2579203.png)

![N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579210.png)